molecular formula C22H25N5O4S2 B2800710 N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 391888-47-4

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2800710
M. Wt: 487.59
InChI Key: STFNQGBUJSYCLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used to form each part of the molecule. For example, the 1,2,4-triazole ring could potentially be formed through a cyclization reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the 1,2,4-triazole ring might participate in nucleophilic substitution reactions, while the sulfonyl group could potentially undergo reduction reactions .

Scientific Research Applications

Molecular Stabilities and Docking Studies

A study by Karayel (2021) examined the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of compounds similar to N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide. These compounds showed potential anti-cancer activity, particularly by forming inter-molecular hydrogen bonds crucial for binding to the epidermal growth factor receptor (EGFR) binding pocket (Karayel, 2021).

Enzyme Inhibition Activities

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, a compound with structural similarities, and evaluated its inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase. The study revealed significant enzyme inhibition, highlighting the potential of these compounds in therapeutic applications (Virk et al., 2018).

Antimicrobial Activities

Bektaş et al. (2007) explored the synthesis of novel 1,2,4-Triazole derivatives, which included compounds structurally related to N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide. These derivatives exhibited good to moderate antimicrobial activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a core structure with N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide. These compounds were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential agricultural applications (Moran, 2003).

Anti-Cancer Activity of Metal Ion Complexes

Ghani and Alabdali (2022) conducted research on gold (III) and nickel (II) metal ion complexes derived from a compound containing the 1,2,4-triazole moiety, similar to the compound . The study focused on understanding the interaction of these metal ion complexes with the 1,2,4-triazole derivative, demonstrating their anti-cancer activity against breast cancer cell lines (Ghani & Alabdali, 2022).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S2/c1-31-19-8-4-3-7-18(19)27-20(24-25-22(27)32)15-23-21(28)16-9-11-17(12-10-16)33(29,30)26-13-5-2-6-14-26/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,23,28)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFNQGBUJSYCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

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